4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring, a fluorobenzenesulfonyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 2-methylpyridine-4-methanol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine and pyridine moieties contribute to its overall stability and reactivity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
Uniqueness
4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorobenzenesulfonyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-11-17(5-8-20-14)24-13-15-6-9-21(10-7-15)25(22,23)18-4-2-3-16(19)12-18/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEBYIPOYLDEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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